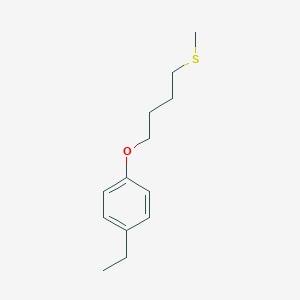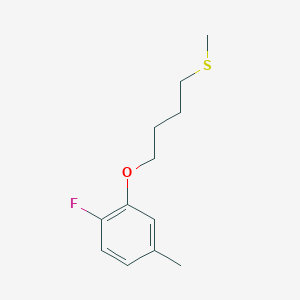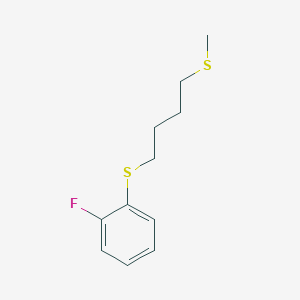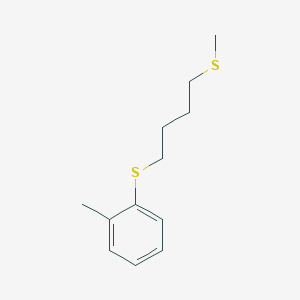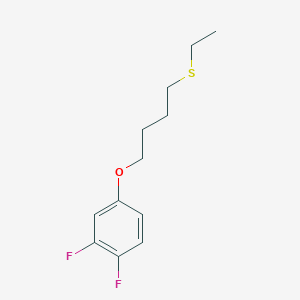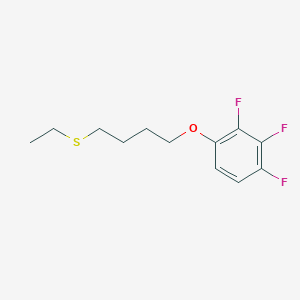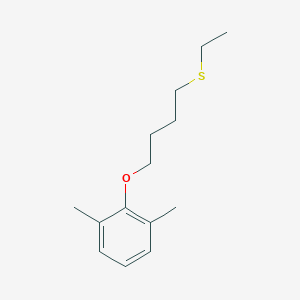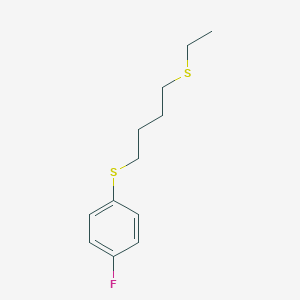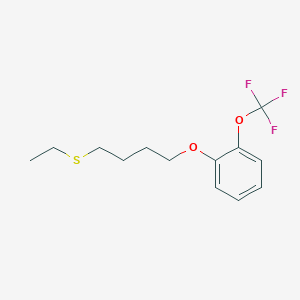
1-(4-Ethylsulfanylbutoxy)-2-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound “1-(4-Ethylsulfanylbutoxy)-2-(trifluoromethoxy)benzene” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications. The compound’s molecular formula, structure, and other basic properties can be found in the PubChem database.
準備方法
The preparation of compound “1-(4-Ethylsulfanylbutoxy)-2-(trifluoromethoxy)benzene” involves several synthetic routes and reaction conditions. The specific methods for synthesizing this compound can vary, but they generally include:
Synthetic Routes: The synthesis often involves multi-step organic reactions, starting from readily available precursors. These steps may include functional group transformations, coupling reactions, and purification processes.
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts or reagents to facilitate the desired transformations.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product
化学反応の分析
Compound “1-(4-Ethylsulfanylbutoxy)-2-(trifluoromethoxy)benzene” undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
科学的研究の応用
Compound “1-(4-Ethylsulfanylbutoxy)-2-(trifluoromethoxy)benzene” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.
Biology: The compound may be used in biochemical assays to study enzyme activities, protein interactions, or cellular processes.
Medicine: In medicinal chemistry, it can serve as a lead compound for drug development, targeting specific biological pathways or diseases.
Industry: The compound finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals
作用機序
The mechanism of action of compound “1-(4-Ethylsulfanylbutoxy)-2-(trifluoromethoxy)benzene” involves its interaction with specific molecular targets and pathways. These interactions can include:
類似化合物との比較
Compound “1-(4-Ethylsulfanylbutoxy)-2-(trifluoromethoxy)benzene” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups can be found in the PubChem database. These may include analogs or derivatives with slight modifications.
Uniqueness: The unique properties of “this compound” may include its specific reactivity, stability, or biological activity, which distinguish it from other similar compounds .
特性
IUPAC Name |
1-(4-ethylsulfanylbutoxy)-2-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3O2S/c1-2-19-10-6-5-9-17-11-7-3-4-8-12(11)18-13(14,15)16/h3-4,7-8H,2,5-6,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRCOTQEEJJUGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCCCOC1=CC=CC=C1OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSCCCCOC1=CC=CC=C1OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

